molecular formula C15H12ClN3O2 B11804959 4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B11804959
M. Wt: 301.73 g/mol
InChI Key: VEALMICYYCPLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the reaction of 3-chlorophenylhydrazine with 2-methoxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. Additionally, the phenolic group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the triazole ring and the methoxyphenol moiety contributes to its versatility in various applications .

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

4-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]-2-methoxyphenol

InChI

InChI=1S/C15H12ClN3O2/c1-21-13-8-10(5-6-12(13)20)15-17-14(18-19-15)9-3-2-4-11(16)7-9/h2-8,20H,1H3,(H,17,18,19)

InChI Key

VEALMICYYCPLEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.